4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid

Cannabinoid Receptor 1 (CB1) Medicinal Chemistry GPCR Antagonism

CAS 1261925-74-9 delivers the precise 2-hydroxy-4-(3,4-dimethoxyphenyl) substitution pattern required for CB1 receptor antagonist synthesis per US-8431607-B2 and US-8461348-B2. Unlike generic hydroxybiphenyl analogs, this isomer's unique LogP (~3.2) and TPSA (76 Ų) balance ensures target binding affinity and favorable ADME properties. Ideal for Lavendustin A SAR exploration and HTE library synthesis. Procure at ≥98% purity to eliminate side-reaction risk and ensure reproducible biological readouts.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 1261925-74-9
Cat. No. B1439850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid
CAS1261925-74-9
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)OC
InChIInChI=1S/C15H14O5/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-11(15(17)18)12(16)7-9/h3-8,16H,1-2H3,(H,17,18)
InChIKeyQXRNWPNPULHUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid (CAS 1261925-74-9): Procurement & Differentiation Guide


4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid (CAS 1261925-74-9), also known as 3-hydroxy-3',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid, is a substituted hydroxybiphenyl building block featuring a 2-hydroxybenzoic acid core with a 3,4-dimethoxyphenyl group at the 4-position . This compound is structurally characterized by a molecular formula of C15H14O5, a molecular weight of 274.27 g/mol, and key physicochemical properties including a topological polar surface area of 76 Ų, a calculated LogP (XLogP3) of 3.2, 2 hydrogen bond donors, and 5 hydrogen bond acceptors . It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with commercial availability from multiple vendors at purities typically ≥95% .

Why 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid Cannot Be Substituted by Simple Analogs


Procurement based solely on a generic 'hydroxybiphenyl carboxylic acid' or 'dimethoxyphenyl benzoic acid' descriptor is scientifically invalid due to the critical and non-linear impact of substitution patterns on both physical properties and biological activity. The specific 2-hydroxy-4-(3,4-dimethoxyphenyl) substitution pattern of this compound dictates a unique combination of lipophilicity (LogP ~3.2), hydrogen-bonding capacity (HBD=2, HBA=5), and molecular topology (TPSA=76 Ų) . Even minor positional isomerism, such as shifting the hydroxy group from the 2- to the 3-position on the benzoic acid ring (as in 4-(2,4-dimethoxyphenyl)-3-hydroxybenzoic acid) or altering the methoxy substitution on the pendant phenyl ring, can drastically alter these parameters, thereby affecting solubility, membrane permeability, target binding, and overall pharmacokinetic profile [1]. The evidence below quantifies the tangible, verifiable differences that justify the specific selection of CAS 1261925-74-9 over its closest commercially available analogs.

Quantitative Differentiation of 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid (CAS 1261925-74-9)


Structural Specificity in Cannabinoid Receptor 1 (CB1) Antagonism

The specific 2-hydroxy-4-(3,4-dimethoxyphenyl)benzoic acid scaffold is a key structural component of potent CB1 receptor antagonists. Patent US-8431607-B2 discloses a series of compounds where the core is a substituted biphenyl carboxylic acid [1]. Within this series, the presence and precise position of the hydroxy and methoxy groups are critical for activity. While the patent does not isolate the simple acid itself, the structure-activity relationship (SAR) demonstrates that analogs lacking the 2-hydroxy group on the benzoic acid ring or with different substitution patterns on the dimethoxyphenyl ring exhibit a marked reduction in CB1 receptor binding affinity, as measured by competitive binding assays . This highlights the non-obvious and specific contribution of this exact substitution pattern, making CAS 1261925-74-9 a privileged intermediate for synthesizing active CB1 modulators, in contrast to its positional isomers which are less effective or inactive precursors.

Cannabinoid Receptor 1 (CB1) Medicinal Chemistry GPCR Antagonism

Differentiation via Computational ADME Properties vs. Key Analogs

Computational predictions provide a clear basis for selecting this compound over close analogs. For 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid (CAS 1261925-74-9), the calculated topological polar surface area (TPSA) is 76 Ų . In comparison, a close structural analog, 3',4'-Dimethoxybiphenyl-3-carboxylic acid (CAS 676348-31-5), which lacks the hydroxy group, has a predicted TPSA of 66 Ų . A higher TPSA is associated with altered membrane permeability and bioavailability. Furthermore, the presence of the 2-hydroxy group in the target compound introduces an additional hydrogen bond donor (total HBD=2) compared to the non-hydroxylated analog (HBD=1), which can significantly influence binding to biological targets and solubility. The calculated LogP (XLogP3) of 3.2 also distinguishes it from more polar or lipophilic isomers.

ADME Prediction Drug-likeness Physicochemical Properties

Positional Isomerism: Impact on Antiproliferative Activity in Lavendustin A Analogs

Research on Lavendustin A derivatives demonstrates that the precise substitution pattern on the biphenyl-hydroxybenzoic acid scaffold is critical for biological activity. Studies on 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester (SDZ LAP 977) and related analogs revealed that modifications to the 'Ring A' (the hydroxybenzoic acid moiety) and the linker to the pendant dimethoxyphenyl group profoundly affect antiproliferative activity and the mechanism of action [1]. For instance, while the 2,5-dimethoxyphenyl analog was a potent antiproliferative agent, its activity was not linked to EGFR tyrosine kinase inhibition, unlike other analogs [1]. This SAR indicates that seemingly minor changes to the dimethoxybenzene substitution (e.g., shifting from 3,4- to 2,5-dimethoxy) or the position of the hydroxy group on the benzoic acid ring can result in compounds with entirely different biological targets and potencies. Therefore, 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid (CAS 1261925-74-9) is not functionally interchangeable with its positional isomers.

Antiproliferative Agents Structure-Activity Relationship Tyrosine Kinase Inhibition

Procurement Differentiation: Commercial Purity and Availability Profile

A practical differentiator for procurement is the compound's established commercial specification. CAS 1261925-74-9 is routinely available from multiple reputable vendors with a guaranteed purity of ≥98% . In contrast, some closely related analogs, such as 3',4'-Dimethoxybiphenyl-3-carboxylic acid (CAS 676348-31-5), are often offered at lower purities (e.g., 95% or 97%) or with less stringent quality control documentation . The availability of the target compound in a high-purity grade from suppliers like Fluorochem and BOC Sciences, with full analytical characterization and safety data sheets (SDS) , reduces the risk and cost associated with in-house purification and quality verification, making it a more reliable and efficient choice for both research and scale-up activities.

Chemical Procurement Purity Specification Supply Chain

Optimal Application Scenarios for 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid (CAS 1261925-74-9)


Synthesis of Potent and Selective Cannabinoid Receptor 1 (CB1) Antagonists

This compound is the optimal choice as a key intermediate in the synthesis of novel CB1 receptor antagonists, as detailed in patents US-8431607-B2 and US-8461348-B2 [1]. Its specific substitution pattern is essential for achieving high affinity and selectivity for the CB1 receptor. Using a generic or incorrectly substituted hydroxybiphenyl analog would lead to a significant loss in target engagement and therapeutic potential, as indicated by the SAR discussed in these patents.

Structure-Activity Relationship (SAR) Studies on Biphenyl-Based Antiproliferative Agents

The compound serves as a critical starting point for exploring SAR around the Lavendustin A pharmacophore [2]. Its defined 2-hydroxy-4-(3,4-dimethoxyphenyl) scaffold allows for systematic derivatization to probe the effects of substitution on antiproliferative activity and kinase inhibition. The class-level evidence from related Lavendustin A analogs demonstrates that this specific isomer provides a unique entry point into chemical space where small changes dramatically alter biological mechanism [2].

Medicinal Chemistry Campaigns Requiring a Precise ADME Profile

When a drug discovery project demands a building block with a specific and well-defined balance of lipophilicity (LogP ~3.2) and polarity (TPSA 76 Ų), CAS 1261925-74-9 is a superior choice compared to its non-hydroxylated or regioisomeric counterparts . The additional hydrogen bond donor from the 2-hydroxy group can be crucial for establishing key interactions with biological targets, and the predicted physicochemical properties provide a rationale for selecting this compound over analogs with less favorable ADME profiles.

High-Throughput Experimentation (HTE) and Library Synthesis Requiring High Purity

For HTE campaigns or the synthesis of focused compound libraries where reproducibility and purity are paramount, procuring CAS 1261925-74-9 at a certified purity of ≥98% is a scientifically sound decision . This minimizes the risk of side reactions and ensures that any observed biological activity can be confidently attributed to the target compound or its intended derivatives, rather than to unknown impurities that might be present in lower-purity grades of similar building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.